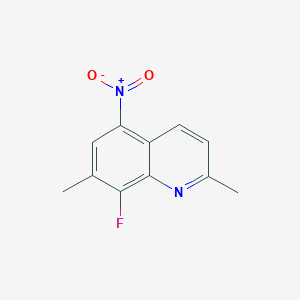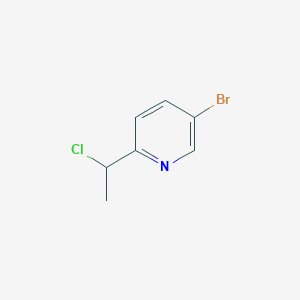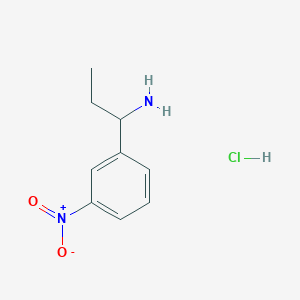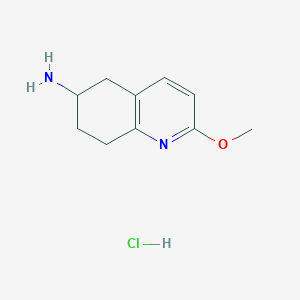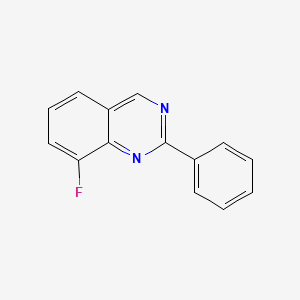
8-Fluoro-2-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a fluorine atom at the 8th position and a phenyl group at the 2nd position enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-phenylquinazoline can be achieved through various methods. One common approach involves the Chan–Evans–Lam coupling reaction. This method uses 2-formylphenylboronic acids and amidines as starting materials. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and potassium carbonate as a base . The reaction proceeds efficiently, yielding the desired product with high purity.
Industrial Production Methods: Industrial-scale production of this compound often employs microwave-assisted synthesis. This method not only accelerates the reaction but also improves the yield and purity of the product. The use of microwave irradiation allows for better control over reaction parameters, making it a preferred method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of 2-phenylquinazoline.
Substitution: Formation of 8-substituted quinazoline derivatives.
Applications De Recherche Scientifique
8-Fluoro-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Fluoro-2-phenylquinazoline involves its interaction with specific molecular targets. The compound is known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the proliferation of cancer cells, leading to apoptosis. The fluorine atom enhances the compound’s binding affinity to the target enzymes, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
2-Phenylquinazoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-2-phenylquinazoline: Similar structure but with the fluorine atom at the 5th position, leading to variations in reactivity and potency.
7-Chloro-2-phenylquinazoline: Contains a chlorine atom instead of fluorine, affecting its pharmacological profile.
Uniqueness: 8-Fluoro-2-phenylquinazoline stands out due to the presence of the fluorine atom at the 8th position, which significantly enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C14H9FN2 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
8-fluoro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
VXGDXNCOOYWKCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


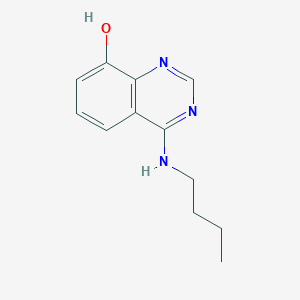
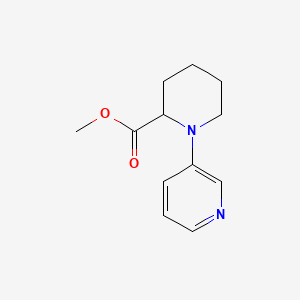
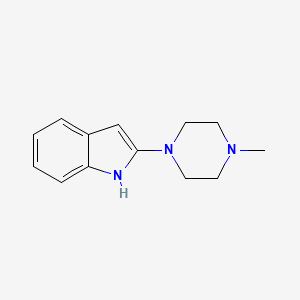
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)
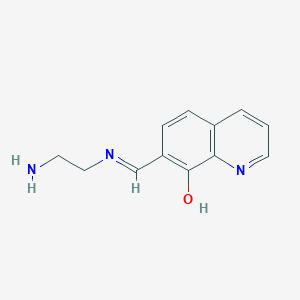
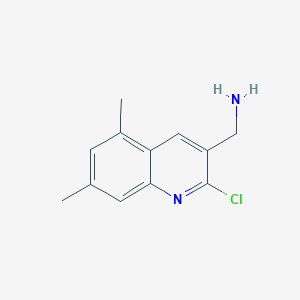
![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
